Barium perchlorate hydrate

Thermal stability Pyrotechnic oxidizer Energetic materials

Barium perchlorate hydrate (Ba(ClO₄)₂·xH₂O) is an essential reagent for environmental laboratories and pyrotechnic manufacturers. Researchers performing EPA sulfate determination frequently face supply chain gaps for a titrant that ensures quantitative BaSO₄ precipitation; only the barium cation drives this reaction (K_sp ≈ 1.1 × 10⁻¹⁰), making magnesium or strontium analogs analytically unsuitable. Similarly, pyrotechnic formulators needing a thermally stable green-flame oxidizer benefit from its 505 °C decomposition point, a 255 °C safety margin over magnesium perchlorate. - Standard Thorin-indicator sulfate titration (pH 3.5-4.5, 82-87% 2-propanol). - Selective RNase activity precipitation with 2-ethoxyethanol. - High-density (3.2 g/cm³) oxidizer for compact green-flame devices. Procurement-grade purity (≥98%, mode), offered with argon-charged packaging for stability, ensures reliable global supply for validated analytical and energetic workflows.

Molecular Formula BaCl2H2O9
Molecular Weight 354.24 g/mol
CAS No. 15318-52-2
Cat. No. B105337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium perchlorate hydrate
CAS15318-52-2
Molecular FormulaBaCl2H2O9
Molecular Weight354.24 g/mol
Structural Identifiers
SMILESO.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2]
InChIInChI=1S/Ba.2ClHO4.H2O/c;2*2-1(3,4)5;/h;2*(H,2,3,4,5);1H2/q+2;;;/p-2
InChIKeyQFLSNJWWQIFSOQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Perchlorate Hydrate: Technical Baseline


Barium perchlorate hydrate is an alkaline-earth perchlorate salt with the general formula Ba(ClO₄)₂·xH₂O, most commonly encountered as the trihydrate (Ba(ClO₄)₂·3H₂O). It belongs to the class of inorganic perchlorate oxidizers and functions as a potent oxidizing agent, a desiccant, and a specialty analytical reagent. The anhydrous basis molecular weight is 336.23 g/mol, and the compound exhibits a density of 3.2 g/cm³ with a decomposition temperature of 505 °C [1]. Commercial grades include the Honeywell product specified at ≥99.0% purity for gravimetric analysis . Its established niche applications include sulfate determination via Thorin-indicator titration, ribonuclease activity assays, and pyrotechnic formulations where barium's characteristic green flame emission is desired .

Barium Perchlorate Hydrate: Substitution Risks


Within the alkaline-earth perchlorate series—magnesium, calcium, strontium, and barium perchlorates—critical physicochemical properties relevant to application performance diverge substantially [1]. The decomposition temperature spans a range of approximately 255 °C (from Mg(ClO₄)₂ at ~250 °C to Ba(ClO₄)₂ at 505 °C), directly affecting thermal compatibility in pyrotechnic and energetic formulations [2]. Water solubility varies from ~99 g/100 mL for magnesium perchlorate to ~188 g/100 mL for calcium perchlorate (both at 20–25 °C), with barium perchlorate at an intermediate ~66.5 g/100 mL, impacting desiccant capacity and solution preparation protocols . Most critically, barium perchlorate is uniquely required for the standard Thorin-indicator sulfate titration method (EPA and standard methods) and for ribonuclease activity precipitation assays—applications where magnesium, calcium, or strontium analogs are analytically unsuitable due to the solubility product of their respective sulfates and the specific precipitation selectivity required [3].

Barium Perchlorate vs. Closest Analogs: Evidence


Thermal Decomposition: Barium vs. Magnesium Perchlorate

Barium perchlorate exhibits a decomposition temperature approximately 255 °C higher than that of magnesium perchlorate, its closest alkaline-earth perchlorate analog. Ba(ClO₄)₂ decomposes at 505 °C, whereas Mg(ClO₄)₂ decomposes at 250 °C [1][2]. This wider thermal operating window enables barium perchlorate to be deployed in pyrotechnic compositions and high-temperature processes where magnesium perchlorate would undergo premature thermal degradation, potentially leading to catastrophic failure of the formulation.

Thermal stability Pyrotechnic oxidizer Energetic materials

Desiccant Residual Moisture Comparison

In the landmark Trusell and Diehl (1963) study of 21 chemical desiccants, anhydrous barium perchlorate left a residual water content of 27–28 μg H₂O per liter of nitrogen gas, whereas anhydrous magnesium perchlorate (the gold-standard desiccant) left only 0.2 μg/L [1]. While magnesium perchlorate is roughly 135× more efficient at final moisture removal, barium perchlorate offers a distinct set of trade-offs: it is historically noted for ease of regeneration, lower cost, and suitability as a bulk pre-drying agent when used in tandem with a magnesium perchlorate polishing stage [2]. This data enables informed procurement: a laboratory requiring ultimate drying efficiency must select magnesium perchlorate, but a workflow that values regenerability, cost profile, or a multi-stage drying train design may rationally select barium perchlorate as a complementary component.

Gas drying Desiccant efficiency Analytical chemistry

Sulfate Titration Reagent Irreplaceability

Barium perchlorate is the specified titrant in the standard Thorin-indicator method for sulfate determination in water and wastewater, codified in EPA and ISO analytical procedures [1]. The method achieves optimal sulfate recovery at pH 3.5–4.5 with 82–87% 2-propanol concentration [2]. The irreplaceability stems from the low solubility product of BaSO₄ (K_sp ≈ 1.1 × 10⁻¹⁰) which drives quantitative precipitation of sulfate as barium sulfate; the corresponding magnesium, calcium, and strontium sulfates are orders of magnitude more soluble (MgSO₄: highly soluble; CaSO₄: K_sp ≈ 4.9 × 10⁻⁵; SrSO₄: K_sp ≈ 3.4 × 10⁻⁷), rendering their perchlorate salts analytically unsuitable for this titration [3]. A direct method comparison by Lugowska et al. (2007) evaluated barium perchlorate titration with Thorin, Thorin+methylene blue, and sulphonazo III indicators against the indirect Polish Standard method, confirming the barium perchlorate–sulphonazo III variant as optimal for several water and sewage matrices [4].

Water analysis Sulfate determination Titrimetric method

Ribonuclease Activity Assay Selectivity

Barium perchlorate is employed as the selective precipitating agent in a well-established micro-method for ribonuclease (RNase) activity determination. The method relies on the quantitative precipitation of undegraded polynucleotides by barium perchlorate dissolved in cellosolve (2-ethoxyethanol), followed by spectrophotometric measurement of the acid-soluble oligonucleotide products in the supernatant at 260 nm [1]. This application is specific to barium perchlorate among the alkaline-earth perchlorates because the barium cation, in combination with the perchlorate anion's solubility characteristics in organic-aqueous mixed media, provides the necessary precipitation selectivity for high-molecular-weight RNA while leaving degradation products in solution. Commercial reagent-grade barium perchlorate trihydrate from Thermo Scientific (originally Alfa Aesar) is explicitly labeled for ribonuclease determination . While quantitative head-to-head assay performance data against alternative precipitating agents (e.g., perchloric acid/uranyl acetate) are sparse in the open literature, the persistence of this method in compendial references and vendor specifications indicates a validated, fit-for-purpose niche.

Enzyme assay Ribonuclease determination Biochemical analysis

Pyrotechnic Oxidizer Performance

Anhydrous barium perchlorate contains 38.1% oxygen by mass (8 oxygen atoms per formula unit; MW 336.23 g/mol), delivering a high available-oxygen payload for pyrotechnic combustion [1]. Combined with its high density of 3.2 g/cm³, barium perchlorate offers a volumetric oxidizer loading advantage in compact pyrotechnic devices compared to magnesium perchlorate (density 2.21 g/cm³ anhydrous; oxygen content ~43% by mass but lower density) [2][3]. Furthermore, barium perchlorate is specifically valued in pyrotechnics for imparting a brilliant green flame color due to barium's characteristic atomic emission lines, a function that magnesium, calcium, and strontium perchlorates cannot replicate (magnesium produces bright white; calcium yields orange-red; strontium yields red) [4]. Barium perchlorate is noted to be more thermally stable than barium chlorate (Ba(ClO₃)₂), making it the preferred barium-based oxidizer where handling safety and thermal stability are concerns [5].

Pyrotechnics Oxidizer oxygen balance Green flame composition

Barium Perchlorate Hydrate: Deployment Scenarios


Regulatory Sulfate Determination

Environmental testing laboratories performing sulfate analysis per EPA, ISO, or national standard methods should procure barium perchlorate hydrate as the irreplaceable titrant for the Thorin-indicator or sulphonazo III titration procedure. As established in Section 3, only the barium cation drives quantitative BaSO₄ precipitation (K_sp ≈ 1.1 × 10⁻¹⁰), whereas magnesium, calcium, and strontium perchlorates fail to yield complete sulfate removal [1]. The method operates optimally at pH 3.5–4.5 in 82–87% 2-propanol medium [2]. The Honeywell 11800 product (≥99.0% purity, for gravimetric analysis) is directly specified for this application .

Green Flame Pyrotechnic Formulations

Pyrotechnic manufacturers formulating green-flame compositions should select barium perchlorate hydrate over barium chlorate or other alkaline-earth perchlorates. Barium perchlorate's decomposition temperature of 505 °C provides a 255 °C wider thermal safety margin than magnesium perchlorate (250 °C), and its higher thermal stability relative to barium chlorate reduces processing hazards [1][2]. The barium cation's atomic emission produces the characteristic green color that no other alkaline-earth metal can replicate (Mg = white, Ca = orange-red, Sr = red) . The compound's density of 3.2 g/cm³ enables higher volumetric oxidizer loading than magnesium perchlorate (2.21 g/cm³), supporting compact device architectures .

Ribonuclease Activity Assays

Biochemistry laboratories performing RNase activity determination via the barium perchlorate–cellosolve precipitation method should procure reagent-grade barium perchlorate hydrate (or trihydrate) specifically validated for this application. The method depends on the selective precipitation of high-molecular-weight RNA by barium perchlorate in 2-ethoxyethanol, a selectivity profile not replicated by other alkaline-earth perchlorate–solvent systems [1]. Thermo Scientific/ Alfa Aesar reagent-grade barium perchlorate trihydrate is explicitly designated for ribonuclease determination in its product specifications [2].

Multi-Stage Gas Drying Trains

Laboratories designing multi-stage gas drying trains may rationally select barium perchlorate as a bulk pre-desiccant, followed by a magnesium perchlorate polishing stage. While anhydrous Ba(ClO₄)₂ leaves 27–28 μg H₂O/L residual moisture vs. 0.2 μg/L for Mg(ClO₄)₂ [1], barium perchlorate's documented advantages in ease of regeneration, lower procurement cost, and adequate bulk drying capacity make it suitable as a first-stage desiccant where ultimate sub-ppb dryness is not required at every stage [2]. This scenario is procurement-relevant when total cost of ownership and regeneration logistics outweigh the need for ultimate single-stage drying efficiency.

Technical Documentation Hub

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